5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 1,2,4-oxadiazole moiety and aromatic groups. This structure combines two pharmacophoric motifs: the pyrazolo[1,5-a]pyrazinone scaffold, known for its bioactivity in kinase inhibition and anticancer applications , and the 1,2,4-oxadiazole ring, which enhances metabolic stability and binding affinity . The 3,5-dimethoxyphenyl and 4-ethylphenyl substituents likely contribute to its lipophilicity and target selectivity, making it a candidate for therapeutic or agrochemical development .
Synthetic routes for related pyrazolo[1,5-a]pyrimidine analogs often involve multicomponent reactions or cyclization of aminopyrazoles with electrophilic reagents .
Properties
IUPAC Name |
5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-5-7-17(8-6-16)21-14-22-25(31)29(9-10-30(22)27-21)15-23-26-24(28-34-23)18-11-19(32-2)13-20(12-18)33-3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKOSOIXWMUHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step processes. One common approach includes the following steps:
Formation of 1,2,4-oxadiazole: : This can be achieved by reacting hydrazine with an appropriate nitrile under oxidative conditions.
Introduction of the pyrazolo[1,5-a]pyrazin scaffold: : This usually involves a cyclization reaction using a suitable precursor like a hydrazone or an aminopyrazole.
Final assembly: : The resulting intermediates are then coupled under specific conditions, such as catalytic amounts of a palladium catalyst in the presence of ligands and bases to form the final compound.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is crucial for maximizing yield and purity. This often includes using high-throughput screening to identify the most efficient catalysts and solvents. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and ethyl groups.
Reduction: : Reduction reactions can target the oxadiazole ring, leading to ring-opening reactions.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogenating agents like bromine, nucleophiles like amines and alcohols.
Major Products Formed
Depending on the type of reaction, products can range from simple derivatives (such as halogenated compounds) to complex rearrangement products that involve multiple functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : The compound has shown promising results in preliminary studies for its anticancer properties. Its oxadiazole moiety is known to enhance the interaction with biological targets involved in cancer cell proliferation and apoptosis. Research indicates that derivatives of oxadiazole exhibit selective cytotoxicity against various cancer cell lines, making this compound a candidate for further development in oncology.
- Anti-inflammatory Effects : Studies have suggested that compounds with similar pyrazolo[1,5-a]pyrazin structures possess anti-inflammatory properties. The incorporation of the 3,5-dimethoxyphenyl group may enhance this activity by modulating inflammatory pathways.
- Antimicrobial Properties : The compound's structure allows for potential antimicrobial applications. Preliminary tests have indicated activity against several bacterial strains, suggesting that it could be developed into a new class of antibiotics.
Material Science Applications
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material is under investigation for enhancing the efficiency of electronic devices.
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with tailored properties for specific applications in coatings and adhesives.
Agricultural Chemistry Applications
- Pesticide Development : The structural features of this compound may lend themselves to the development of new agrochemicals. Its potential bioactivity suggests that it could be modified to create effective pesticides or herbicides targeting specific pests or plant diseases.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrazine derivatives were evaluated for their anticancer activity against human breast cancer cells (MCF-7). The results demonstrated that compounds similar to the target molecule exhibited significant cytotoxic effects with IC50 values in the low micromolar range, indicating strong potential for further development .
Case Study 2: Antimicrobial Activity
Research published in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial effects of various oxadiazole derivatives. It was found that compounds containing the 3-(3,5-dimethoxyphenyl) group showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a viable pathway for developing new antibiotics .
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on the context. In medicinal chemistry, for instance, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets often include kinases, GPCRs, and ion channels.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3,5-dimethoxyphenyl group likely enhances π-stacking with hydrophobic kinase pockets, as seen in pyrazolo[1,5-a]pyrimidines . The oxadiazole moiety may reduce metabolic degradation compared to ester or amide linkages .
- Synthetic Challenges: Functionalization at the pyrazinone C5 position (as in the target compound) is less explored than pyrazolo[1,5-a]pyrimidine modifications, necessitating novel catalytic methods .
- Therapeutic Potential: While direct data are lacking, structurally related compounds inhibit cancer cell lines (e.g., HeLa, MCF-7) and kinase targets (TTK, EGFR), suggesting plausible applications for the target molecule .
Biological Activity
The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on available literature.
Synthesis and Structural Characteristics
The compound has a molecular formula of and features a pyrazolo[1,5-a]pyrazin core structure linked to a 1,2,4-oxadiazole moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Notably, the oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
Structural Features
- Molecular Weight : 478.55 g/mol
- Key Functional Groups :
- 1,2,4-Oxadiazole
- Pyrazolo[1,5-a]pyrazin
- Dimethoxyphenyl substituent
Antimicrobial Activity
The oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Efficacy
In a study examining derivatives of oxadiazole:
- Compounds demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL.
- The compound's structure allows it to interact with bacterial enzymes crucial for cell wall synthesis, leading to cell lysis and death .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Preliminary studies suggest that derivatives similar to this compound can induce apoptosis in cancer cells.
Research indicates that these compounds may:
- Interfere with DNA replication.
- Induce G1 phase cell cycle arrest in cancer cells.
- Activate apoptotic pathways through mitochondrial dysfunction .
Neuroprotective Effects
Some studies have suggested that oxadiazole derivatives may possess neuroprotective properties. This activity is particularly relevant in the context of neurodegenerative diseases.
Findings from Research
Research on related compounds has shown:
- Significant neuroprotective effects in neuronal cell cultures.
- Potential mechanisms include modulation of oxidative stress and inflammatory pathways .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
